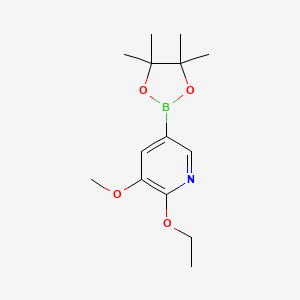

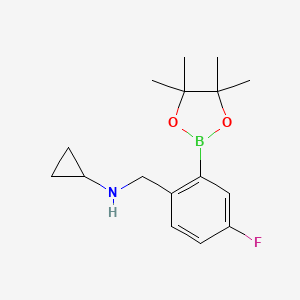

N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclopropanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclopropanamine” is a chemical compound. It is a derivative of boric acid . It is commonly used in the preparation of pharmaceuticals and chemical intermediates .

Synthesis Analysis

The compound is obtained through a two-step substitution reaction . The structure of the compound is verified by Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (^1H NMR), carbon-13 nuclear magnetic resonance (^13C NMR), and mass spectrometry (MS) .

Molecular Structure Analysis

The single crystal structure of the compound is gauged by X-ray diffraction and subjected to crystallographic and conformational analyses . Density functional theory (DFT) is applied to further calculate the molecular structure and compare it with X-ray values . The result of the conformational analysis shows that the molecular structure optimized by DFT is identical with the single crystal structure determined by single crystal X-ray diffraction .

Chemical Reactions Analysis

The compound is an important intermediate in organic synthesis reactions . It has many applications in carbon-carbon coupling and carbon heterocoupling reactions .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 237.08 g/mol . It has one hydrogen bond donor and four hydrogen bond acceptors .

Scientific Research Applications

Organic Synthesis Intermediates

This compound serves as a significant intermediate in organic synthesis, particularly in carbon-carbon coupling and carbon-heterocoupling reactions . Its unique structure and stability make it a valuable nucleophile in the Suzuki reaction, which is widely applied in the synthesis of complex organic molecules.

Drug Delivery Systems

In the field of drug delivery, the compound’s derivatives have been utilized to create ROS-responsive multifunctional nanoparticles . These nanoparticles are designed to release therapeutic agents like curcumin in response to reactive oxygen species, which is particularly useful in treating inflammatory diseases such as periodontitis.

Solubility Studies

The solubility of this compound and its derivatives in various organic solvents has been extensively studied . Understanding its solubility is crucial for selecting appropriate solvents in reactions and for the purification of reaction products by crystallization.

Medicinal Chemistry

Fluorine-containing compounds like this one are known for their high biological activity and stability. They are used in the development of drugs due to their enhanced affinity to carbon, which leads to better drug resistance and efficacy .

Boron Neutron Capture Therapy (BNCT)

Boron-containing compounds are explored for their potential in BNCT, a cancer treatment method that targets tumor cells at the cellular level using boron isotopes .

Polymer Science

The compound is investigated for its application in feedback control drug transport polymers. These polymers are designed to release drugs in a controlled manner, which is beneficial for targeted cancer therapies .

Analytical Chemistry

As an important boric acid derivative, it is used in analytical methods to study the molecular structure, electrostatic potential, and frontier molecular orbitals of related compounds .

Synthesis of Biologically Active Compounds

It is involved in the synthesis of various biologically active compounds, including antimicrobial agents and molecules with potential therapeutic applications .

Future Directions

The compound has good biological activity and pharmacological effects . It has been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment . In addition, arylboronic acid is economical and easy to obtain, and it is stable to water and air . It is one of the important nucleophiles in the Suzuki reaction and has a wide range of applications . Fluorine-containing compounds are also widely used in medicine .

Mechanism of Action

Target of Action

Boronic acid pinacol ester compounds, to which this compound belongs, are significant reaction intermediates in organic synthesis reactions . They have many applications in carbon-carbon coupling and carbon heterocoupling reactions .

Mode of Action

The compound, being a boronic acid pinacol ester, is likely to undergo a process similar to the Pinacol Rearrangement . This is an acid-catalyzed rearrangement of 1,2-diols (vicinal diols) where the acid serves to protonate one of the hydroxyl groups, which departs as water, giving a carbocation . Subsequently, a C-O pi bond is formed as a C-C bond migrates to the adjacent carbon .

Biochemical Pathways

Boronic acid pinacol ester compounds have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment . This suggests that the compound may interact with biochemical pathways related to these processes.

Pharmacokinetics

The solubility of phenylboronic acid and its cyclic esters in organic solvents has been studied . Phenylboronic acid reveals high solubility in ether and ketone and very low in hydrocarbon . Pinacol ester, a similar compound, shows better solubility than parent acid in all tested solvents . These properties could impact the bioavailability of the compound.

Result of Action

Due to its structural similarity to other boronic acid pinacol ester compounds, it may share similar effects such as involvement in carbon-carbon coupling and carbon heterocoupling reactions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the solubility of the compound in different solvents can affect its bioavailability and hence its efficacy . Furthermore, the compound’s stability could be influenced by factors such as temperature and pH.

properties

IUPAC Name |

N-[[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclopropanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BFNO2/c1-15(2)16(3,4)21-17(20-15)14-9-12(18)6-5-11(14)10-19-13-7-8-13/h5-6,9,13,19H,7-8,10H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SORDLQAKANVQLH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)CNC3CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90682379 |

Source

|

| Record name | N-{[4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclopropanamine | |

CAS RN |

1256360-58-3 |

Source

|

| Record name | N-{[4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(Methylthio)-1-phenyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione](/img/structure/B567030.png)